Beta-(p-Nitrophenyl)ethyl Bromide-d4

Description

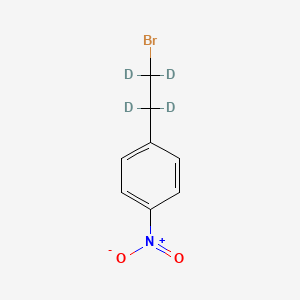

Beta-(p-Nitrophenyl)ethyl Bromide-d4 (CAS: 1794971-35-9) is a deuterated organic compound with the molecular formula C₈H₄D₄BrNO₂ and a molecular weight of 234.08 g/mol. Its structure features a p-nitrophenyl group attached to a deuterium-labeled ethyl bromide moiety, where four hydrogen atoms are replaced by deuterium isotopes at the β-carbon of the ethyl chain . The unlabelled counterpart, Beta-(p-Nitrophenyl)ethyl Bromide, has CAS 5339-26-4.

This compound is primarily used as a stable isotope-labeled reagent in metabolic studies, pharmacokinetic research, and nuclear magnetic resonance (NMR) spectroscopy due to deuterium’s distinct nuclear properties . It is stored at -20°C to ensure stability, though it is shipped at room temperature .

Properties

Molecular Formula |

C8H8BrNO2 |

|---|---|

Molecular Weight |

234.08 g/mol |

IUPAC Name |

1-(2-bromo-1,1,2,2-tetradeuterioethyl)-4-nitrobenzene |

InChI |

InChI=1S/C8H8BrNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2/i5D2,6D2 |

InChI Key |

NTURQZFFJDCTMZ-NZLXMSDQSA-N |

Isomeric SMILES |

[2H]C([2H])(C1=CC=C(C=C1)[N+](=O)[O-])C([2H])([2H])Br |

Canonical SMILES |

C1=CC(=CC=C1CCBr)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Beta-(p-Nitrophenyl)ethyl Bromide-d4 typically involves the bromination of Beta-(p-Nitrophenyl)ethyl Alcohol-d4 . The reaction is carried out in the presence of a brominating agent such as phosphorus tribromide or hydrobromic acid . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods: Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Beta-(p-Nitrophenyl)ethyl Bromide-d4 undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines , thiols , or alcohols .

Reduction Reactions: The nitro group in This compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst .

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as , , and are commonly used.

Reduction: Common reducing agents include iron powder in acetic acid or palladium on carbon with hydrogen gas .

Major Products:

Scientific Research Applications

Chemistry: Beta-(p-Nitrophenyl)ethyl Bromide-d4 is used as a building block in the synthesis of various organic compounds. Its deuterated form is particularly useful in Nuclear Magnetic Resonance (NMR) spectroscopy for studying reaction mechanisms and molecular structures .

Biology and Medicine: In biological research, This compound is used as a probe to study enzyme mechanisms and protein interactions. It is also employed in the development of radiolabeled compounds for imaging and diagnostic purposes .

Industry: In the industrial sector, this compound is used in the synthesis of pharmaceutical intermediates and agrochemicals . Its stable isotope-labeled form is valuable in pharmacokinetic studies to trace the metabolic pathways of drugs .

Mechanism of Action

Beta-(p-Nitrophenyl)ethyl Bromide-d4: exerts its effects primarily through nucleophilic substitution reactions . The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The nitro group can also participate in electron-withdrawing effects , stabilizing the transition state during reactions .

Comparison with Similar Compounds

p-Nitrobenzyl Bromide (CAS: 100-11-8)

- Molecular Formula: C₇H₆BrNO₂

- Molecular Weight : ~216.03 g/mol

- Key Features : The bromide is directly attached to the benzyl carbon adjacent to the nitro group. This proximity enhances electrophilicity, making it highly reactive in nucleophilic substitution reactions (e.g., forming esters or ethers) .

- Applications : Widely used in synthesizing p-nitrobenzyl esters and ethers, particularly in protecting-group chemistry .

- Reactivity : Faster reaction kinetics compared to this compound due to the absence of steric hindrance from an ethyl chain and the stronger electron-withdrawing effect of the nitro group at the benzyl position .

2-[4-(Trifluoromethyl)phenyl]ethyl Bromide

- Molecular Formula : C₉H₈BrF₃

- Molecular Weight : ~241.02 g/mol

- Key Features: Substitution of the nitro group with a trifluoromethyl (-CF₃) group alters electronic and steric properties. The -CF₃ group is moderately electron-withdrawing but less activating than -NO₂, reducing electrophilicity at the bromide site .

- Applications : Common in pharmaceutical synthesis, where the -CF₃ group enhances metabolic stability and lipophilicity .

- Reactivity : Slower nucleophilic substitution compared to nitro-substituted analogues due to reduced electrophilicity .

Non-Deuterated Beta-(p-Nitrophenyl)ethyl Bromide (CAS: 5339-26-4)

- Molecular Formula: C₈H₈BrNO₂

- Molecular Weight : ~230.06 g/mol

- Key Differences: The absence of deuterium results in a lower molecular weight and distinct spectroscopic properties. Non-deuterated variants are typically used in synthetic organic chemistry, while deuterated forms are reserved for tracer studies .

Comparative Data Table

Key Research Findings

Kinetic Isotope Effect (KIE) : The deuterium substitution in this compound reduces reaction rates in SN2 mechanisms due to increased bond strength (C-D vs. C-H), as observed in comparative hydrolysis studies .

Electronic Effects : The nitro group in this compound enhances electrophilicity at the β-carbon, but steric hindrance from the ethyl chain moderates reactivity compared to p-Nitrobenzyl Bromide .

Stability : Deuterated compounds exhibit improved thermal and oxidative stability, making them preferable in long-term metabolic tracer studies .

Biological Activity

Beta-(p-Nitrophenyl)ethyl Bromide-d4, a deuterated derivative of beta-(p-nitrophenyl)ethyl bromide, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHDNOBr

- Molecular Weight : 228.07 g/mol

- CAS Number : 5339-26-4

The presence of the nitrophenyl group is significant as it can influence the compound's reactivity and biological interactions.

This compound acts primarily as an electrophilic alkylating agent. It is known to interact with nucleophilic sites in biological molecules, such as proteins and nucleic acids. The nitro group can also participate in electron transfer reactions, which may lead to oxidative stress in cells.

1. Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, studies on related nitrophenyl compounds show that they can inhibit tumor growth by inducing apoptosis in cancer cells through DNA damage mechanisms.

2. Enzyme Inhibition

This compound has been shown to inhibit various enzymes involved in cellular signaling pathways. This inhibition can disrupt normal cellular functions and contribute to its potential as a therapeutic agent.

3. Mutagenic Potential

As an alkylating agent, this compound can induce mutations in DNA. Studies have demonstrated that similar compounds can lead to the formation of adducts with DNA bases, which may result in mutagenesis and carcinogenesis under certain conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor Activity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits key metabolic enzymes | |

| Mutagenic Potential | Induces mutations in DNA |

Case Study 1: Antitumor Effects

In a study involving human cancer cell lines, this compound was tested for its ability to inhibit cell proliferation. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with cytochrome P450 enzymes. The compound demonstrated significant inhibition of these enzymes, which play a crucial role in drug metabolism and detoxification processes.

Q & A

Q. What are the recommended synthetic routes for preparing Beta-(p-Nitrophenyl)ethyl Bromide-d4, and how does deuteration impact reaction optimization?

this compound is synthesized via nucleophilic substitution, where the ethyl bromide moiety is deuterated. A common approach involves substituting hydrogen with deuterium in the ethyl chain using deuterated reagents (e.g., D₂O or deuterated alcohols) during synthesis. Key challenges include maintaining isotopic purity (>98% deuterium incorporation) and avoiding proton exchange during purification. Reaction optimization should prioritize inert conditions (argon/nitrogen atmosphere) and low temperatures to minimize side reactions. Analytical validation via mass spectrometry (MS) and ²H-NMR is critical to confirm deuteration .

Q. How should researchers characterize this compound to ensure structural and isotopic fidelity?

Characterization requires a multi-technique approach:

- ²H-NMR : To verify deuterium placement in the ethyl chain and quantify isotopic purity.

- High-Resolution Mass Spectrometry (HRMS) : For molecular formula confirmation (C₈H₄D₄BrNO₂, MW 234.08) and isotopic distribution analysis.

- FT-IR : To confirm functional groups (e.g., nitro group at ~1520 cm⁻¹, C-Br stretch at ~650 cm⁻¹).

- Chromatography (HPLC/UPLC) : To assess chemical purity (>95%) and detect non-deuterated impurities .

Q. What are the best practices for preparing stock solutions and handling this compound in experimental workflows?

- Solvent Selection : Use deuterated solvents (e.g., CDCl₃) for NMR studies to avoid proton interference. For kinetic assays, anhydrous DMSO or acetonitrile ensures stability.

- Storage : Store at -20°C under desiccation to prevent hydrolysis of the bromide moiety.

- Quenching : Post-reaction, neutralize excess bromide with aqueous NaHCO₃ to avoid side reactions .

Advanced Research Questions

Q. How do isotopic effects influence the reaction kinetics of this compound in SN2 mechanisms compared to its non-deuterated analog?

Deuterated ethyl bromides exhibit slower reaction rates in SN2 pathways due to the kinetic isotope effect (KIE). For example, deuterium’s higher mass increases the activation energy for bond cleavage, potentially reducing reaction rates by 2–3×. Researchers should conduct comparative studies using time-resolved kinetic assays (e.g., stopped-flow spectroscopy) to quantify KIE. Parallel experiments with non-deuterated analogs (e.g., 4-nitrophenethyl bromide) are essential for benchmarking .

Q. What analytical strategies resolve contradictions in quantifying deuterium loss during long-term stability studies?

Contradictions often arise from proton exchange with solvents or moisture. Mitigation strategies include:

- Isotopic Exchange Monitoring : Use ²H-NMR at regular intervals to track deuterium retention.

- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity to model degradation pathways.

- Mass Spectrometry Imaging (MSI) : To map deuterium distribution in solid-state samples .

Q. How can this compound be applied in mechanistic studies of enzyme-catalyzed reactions involving nitroaryl substrates?

The p-nitrophenyl group serves as a chromophore in enzyme assays (e.g., hydrolytic enzymes like phosphatases). Deuterated analogs enable isotope tracing to elucidate proton-transfer mechanisms. For example, in β-glucosidase assays, substituting the ethyl chain with deuterium can reveal rate-limiting steps via kinetic isotope effect (KIE) analysis. Pair with UV-Vis spectroscopy (λmax ~400 nm for p-nitrophenolate) for real-time monitoring .

Methodological Considerations

| Parameter | Recommendation | Reference |

|---|---|---|

| Deuteration Purity | ≥98% via ²H-NMR/MS | |

| Reaction Solvent | Anhydrous DMSO or CDCl₃ | |

| Stability | -20°C, desiccated, inert atmosphere | |

| Analytical Validation | HRMS, ²H-NMR, HPLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.